ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
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Overview
Description
ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The process often begins with the preparation of the thiophene ring, followed by the introduction of the phenyl and carbamoyl groups. The piperazine ring is then incorporated, and the final product is obtained through sulfonylation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be employed in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can be compared with similar compounds such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar reactivity.
Piperazine derivatives: Compounds with a piperazine ring often have comparable biological activities.
Sulfonyl compounds: These compounds contain the sulfonyl functional group and are used in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O7S2/c1-3-36-26(32)24-22(18-23(38-24)19-8-6-5-7-9-19)28-25(31)20-10-12-21(13-11-20)39(34,35)30-16-14-29(15-17-30)27(33)37-4-2/h5-13,18H,3-4,14-17H2,1-2H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUFXMVPIYBNJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.